7-Chloro-1-methyl-5-phenyl-

Description

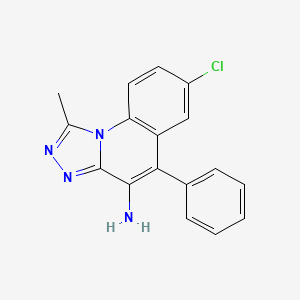

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-10-20-21-17-16(19)15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)17/h2-9H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCOFCPJYLEACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196331 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448950-89-8 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448950898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-1-METHYL-5-PHENYL(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6K8F234S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

Retrosynthetic Analysis of the 1,4-Benzodiazepin-2-one Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For diazepam, the analysis reveals key disconnections and strategic bonds that can be broken to identify potential synthetic precursors. youtube.com

A primary disconnection is the amide bond within the seven-membered diazepine (B8756704) ring, leading to a substituted aminobenzophenone and an amino acid derivative. youtube.com Another key disconnection is the bond between the nitrogen at position 1 and the methyl group, suggesting a late-stage N-alkylation. youtube.com Further deconstruction of the aminobenzophenone precursor can be achieved through a Friedel-Crafts acylation disconnection, separating the aromatic rings into a substituted aniline (B41778) and a benzoyl group. patsnap.com

Classical Synthetic Routes and Their Mechanistic Underpinnings

The classical syntheses of diazepam have been well-established since its initial development. These routes typically involve the construction of the 1,4-benzodiazepine (B1214927) core from key precursors through condensation and cyclization reactions.

A widely employed classical route involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with glycine (B1666218) ethyl ester hydrochloride in a suitable solvent like pyridine. researchgate.netnih.gov This reaction proceeds through the formation of an intermediate imine, followed by an intramolecular cyclization to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam). researchgate.net The final step is the methylation of the nitrogen at the 1-position using a methylating agent like methyl sulfate (B86663) in the presence of a base, such as sodium ethoxide, to afford diazepam. researchgate.netnih.gov

An alternative approach involves the use of 2-(methylamino)-5-chlorobenzophenone as a starting material. This precursor is first acylated with a haloacetyl chloride, such as chloroacetyl chloride. acs.orgacs.org The resulting intermediate then undergoes an intramolecular cyclization upon treatment with a source of ammonia (B1221849) to form the diazepine ring directly, yielding diazepam. frontiersin.org

The mechanisms for these ring-closing reactions involve nucleophilic attack of an amino group onto a carbonyl or an imine, followed by dehydration or elimination of a leaving group to form the stable seven-membered ring.

The synthesis of the key precursor, 2-amino-5-chlorobenzophenone, is a significant part of the classical synthetic design. One common method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. patsnap.com Another approach involves the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) (also known as 5-chloro-3-phenylanthranil). ajrconline.orggoogle.com This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid. google.com

Functional group interconversions are also crucial. For instance, the conversion of a nitro group to an amino group is a key step in some synthetic routes starting from p-chloronitrobenzene. patsnap.comajrconline.org The protection and deprotection of functional groups, such as the tosylation of the amino group in 2-amino-5-chlorobenzophenone, can be employed to direct the regioselectivity of subsequent reactions like N-methylation. nih.gov

Condensation Reactions and Ring-Closing Strategies

Modern and Green Chemistry Approaches in Synthesis

The use of catalysts has been explored to improve the efficiency and selectivity of benzodiazepine (B76468) synthesis. For the synthesis of the broader 1,4-benzodiazepine class, various metal-catalyzed reactions have been developed, including palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) and copper-catalyzed cross-coupling reactions. mdpi.commdpi.comunimi.it These catalytic methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to classical methods. mdpi.comunimi.it While not always directly applied to the commercial synthesis of diazepam itself, these advancements in catalytic chemistry offer potential for more efficient routes to its analogs and precursors.

For the synthesis of 1,5-benzodiazepines, solid acid catalysts like H-MCM-22 and silica (B1680970) sulfuric acid have been shown to be effective for the condensation of o-phenylenediamines with ketones, offering advantages such as ease of separation and reusability. nih.govijcce.ac.ir

Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering benefits such as improved safety, better heat and mass transfer, and the potential for automation and scalability. frontiersin.orgnih.govmdpi.com Several research groups have developed continuous flow syntheses of diazepam. acs.orgacs.orgfrontiersin.orgnih.govthieme-connect.com

A common two-step flow process starts with the N-acylation of 5-chloro-2-(methylamino)benzophenone (B138054) with a haloacetyl chloride in a microreactor, followed by a second in-line reaction where the intermediate undergoes cyclization with an ammonia source. frontiersin.org Researchers have optimized parameters such as temperature, residence time, solvent, and the nature of the ammonia source to achieve high yields and purity in short reaction times. frontiersin.orgmdpi.com For example, a telescoped flow process using two microreactors in series has been reported to produce diazepam with high yield and purity within 15 minutes. frontiersin.orgmdpi.com

These flow chemistry approaches not only increase efficiency but also contribute to green chemistry principles by minimizing solvent usage and reducing the environmental impact (E-factor) of the synthesis. nih.gov

Data Tables

Table 1: Comparison of Classical and Modern Synthetic Approaches for Diazepam

| Feature | Classical Batch Synthesis | Modern Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days researchgate.netnih.gov | Minutes frontiersin.orgmdpi.com |

| Yield | Variable, often moderate to good patsnap.comresearchgate.net | High (e.g., up to 96%) frontiersin.org |

| Purity (crude) | Requires significant purification | High (e.g., up to 98%) frontiersin.org |

| Scalability | Can be challenging | More readily scalable |

| Safety | Handling of bulk reagents can be hazardous | Improved safety due to small reaction volumes |

| Environmental Impact | Higher E-factor (more waste) nih.gov | Lower E-factor (less waste) nih.gov |

Table 2: Key Precursors in Diazepam Synthesis

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | (2-Amino-5-chlorophenyl)(phenyl)methanone | Key starting material for condensation with a glycine derivative. researchgate.netnih.gov |

| 5-Chloro-2-(methylamino)benzophenone | (5-Chloro-2-(methylamino)phenyl)(phenyl)methanone | Precursor for acylation and subsequent cyclization. acs.orgfrontiersin.org |

| Glycine ethyl ester | Ethyl 2-aminoacetate | Provides the C2 and N1 atoms of the diazepine ring. researchgate.netnih.gov |

| Chloroacetyl chloride | 2-Chloroacetyl chloride | Acylating agent for the amino group of the benzophenone (B1666685) precursor. acs.orgacs.org |

| Nordiazepam | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | Intermediate that is methylated to form diazepam. researchgate.net |

Solvent-Free and Environmentally Benign Methodologies

The synthesis of 1,4-benzodiazepine derivatives, including 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, has increasingly moved towards environmentally conscious methods. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool. asianpubs.orgderpharmachemica.com This technique can dramatically shorten reaction times, often leading to cleaner reactions and simpler work-up procedures. asianpubs.orgscielo.br For instance, the synthesis of 1,5-benzodiazepines has been successfully carried out using microwave irradiation in the presence of basic alumina, resulting in improved yields and higher selectivity compared to conventional heating methods. asianpubs.org Another approach involves the microwave-assisted synthesis of benzodiazepin-2,5-diones from isatoic anhydrides using glacial acetic acid, which also benefits from reduced reaction times. scielo.br The use of a combination of methanol (B129727) and water as a reaction medium under microwave irradiation has also been reported as an ecologically friendly and economically effective method for benzodiazepine synthesis. asianpubs.orgactascientific.com

Ultrasound-assisted synthesis represents another environmentally friendly technique. uobaghdad.edu.iqbohrium.comeurekaselect.com The use of ultrasound irradiation, sometimes in solvent-free conditions, can promote reactions with the aid of eco-friendly organocatalysts like camphor (B46023) sulphonic acid for the synthesis of 1,5-benzodiazepines. nih.gov In some cases, the reaction can proceed without any catalyst. nih.gov For the synthesis of 1,5-benzodiazepine derivatives, ultrasonically assisted cyclocondensation of o-phenylenediamine (B120857) with various ketones in the presence of silica gel as a catalyst has proven to be an efficient green method. eurekaselect.com

Solvent-free synthesis, often coupled with microwave or ultrasound irradiation, provides a pathway to minimize the environmental impact of chemical processes. asianpubs.orgnih.gov For example, the condensation of o-phenylenediamine with ketones to form 1,5-benzodiazepines has been achieved under solvent-free conditions using chloroacetic acid as a catalyst, yielding excellent results. researchgate.net Another green protocol involves a one-pot, three-component reaction of 1,2-diamine, 1,3-cyclic diketone, and an aldehyde catalyzed by a water extract of onion, highlighting the use of natural and non-toxic catalysts. researchgate.net Furthermore, the use of a recyclable palladium-complexed dendrimer on silica as a catalyst for the carbonylation reaction to produce dibenzo[b,e] scielo.brmdpi.comdiazepinones in toluene (B28343) demonstrates a move towards reusable catalytic systems. mdpi.com

| Methodology | Catalyst/Medium | Key Advantages |

| Microwave-Assisted Synthesis | Glacial Acetic Acid scielo.br | Reduced reaction times, cleaner reactions scielo.br |

| Basic Alumina asianpubs.org | Improved yields, higher selectivity asianpubs.org | |

| Methanol/Water asianpubs.orgactascientific.com | Ecologically friendly, economically effective asianpubs.orgactascientific.com | |

| Ultrasound-Assisted Synthesis | Camphor Sulphonic Acid (organocatalyst) nih.gov | Eco-friendly catalyst, solvent-free option nih.gov |

| Silica Gel eurekaselect.com | Efficient, green catalyst eurekaselect.com | |

| Solvent-Free Synthesis | Chloroacetic Acid researchgate.net | Good to excellent yields researchgate.net |

| Water Extract of Onion researchgate.net | Sustainable, non-toxic catalyst researchgate.net | |

| Palladium-Catalyzed Reactions | Recyclable Palladium-Complexed Dendrimer mdpi.com | Catalyst reusability mdpi.com |

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. For 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, derivatization at various positions has been explored to probe these relationships. chemisgroup.usresearchgate.net

Modifications at the C-7 Position

The substituent at the C-7 position of the benzodiazepine ring is a critical determinant of activity. firsthope.co.inblogspot.com An electronegative group, such as the chloro group in the parent compound, is known to enhance anxiolytic activity. gpatindia.comgpatindia.com Conversely, substituting the electronegative group at positions 6, 8, or 9 tends to decrease this activity. gpatindia.comgpatindia.com Increasing the lipophilicity of the substituent at the 7-position can lead to increased potency and duration of action. blogspot.com

Substitutions on the N-1 Methyl Group

The N-1 position of the diazepine ring can also be modified. Alkylation at this position, for instance with a methyl group, can influence the compound's potency and duration of action. firsthope.co.inncleg.net The synthesis of analogs with different substituents at this position is a common strategy in SAR studies. The di-(p-anisyl)methyl (DAM) group has been used as a bulky, removable substituent at N1 to facilitate the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones, providing higher yields and enantioselectivities. acs.org

Alterations to the C-5 Phenyl Moiety

The C-5 phenyl ring is another site for modification. While the phenyl ring itself is not strictly necessary for binding to the benzodiazepine receptor, substitutions on this ring can modulate activity. gpatindia.comgpatindia.com For example, substitution at the para position of the C-5 phenyl ring generally decreases agonist activity, whereas substitution at the ortho position has been observed to have no significant effect on agonist properties. gpatindia.comgpatindia.com The synthesis of analogs with bioisosteric replacements for the phenyl ring, such as thienyl and furyl groups, has been explored to understand the impact on receptor binding and biological activity. chemisgroup.us

| Position of Modification | Type of Modification | Effect on Activity |

| C-7 | Electronegative group (e.g., Cl) gpatindia.comgpatindia.com | Increases anxiolytic activity gpatindia.comgpatindia.com |

| More lipophilic substituent blogspot.com | Can increase potency and duration blogspot.com | |

| N-1 | Alkyl group (e.g., CH3) firsthope.co.inncleg.net | Affects potency and duration of action firsthope.co.in |

| Bulky, removable group (e.g., DAM) acs.org | Facilitates enantioselective synthesis acs.org | |

| C-5 Phenyl | Para-substitution gpatindia.comgpatindia.com | Decreases agonist activity gpatindia.comgpatindia.com |

| Ortho-substitution gpatindia.comgpatindia.com | No significant change in agonist property gpatindia.comgpatindia.com | |

| Bioisosteric replacement (e.g., thienyl, furyl) chemisgroup.us | Influences receptor binding chemisgroup.us |

Chiral Synthesis and Enantioselective Approaches

The synthesis of chiral benzodiazepines is of significant interest as enantiomers can exhibit different pharmacological profiles. rsc.org Enantioselective synthesis aims to produce a single enantiomer, which can lead to drugs with improved therapeutic indices.

Asymmetric Catalysis in Benzodiazepine Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of benzodiazepines. benthamdirect.com Palladium-catalyzed reactions have been particularly prominent in this area. mdpi.com For example, a one-pot reaction sequence involving an N-heterocyclic carbene (NHC) and a chiral palladium complex has been used to synthesize enantio-enriched 1H-2,3-benzodiazepines. mdpi.comresearchgate.net This method involves an initial NHC-catalyzed reaction followed by a Pd-catalyzed intramolecular N-allylation. mdpi.comresearchgate.net

The asymmetric hydrogenation of a prochiral benzodiazepine substrate has also been successfully employed, using an iridium catalyst with a chiral bisphosphine ligand to achieve high enantiomeric excess on a large scale. acs.org Rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been shown to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov

Organocatalysis provides another avenue for enantioselective synthesis. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This method proceeds through a sequence of an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization, yielding products with high enantioselectivity under mild conditions. chemistryviews.org

| Catalytic System | Type of Reaction | Product | Enantioselectivity |

| N-Heterocyclic Carbene/Chiral Palladium Complex mdpi.comresearchgate.net | One-pot sequential catalysis researchgate.net | Enantio-enriched 1H-2,3-benzodiazepines mdpi.comresearchgate.net | Up to 95:5 er researchgate.net |

| Iridium/Chiral Bisphosphine acs.org | Asymmetric hydrogenation acs.org | Enantiomerically pure 2,3-benzodiazepine intermediate acs.org | 99% ee after crystallization acs.org |

| Rhodium/(R)-DTBM-Garphos nih.gov | Asymmetric hydroamination nih.gov | Chiral 3-vinyl-1,4-benzodiazepines nih.gov | Up to 95:5 er nih.gov |

| Quinine-derived Urea (Organocatalyst) chemistryviews.org | One-pot Knoevenagel/epoxidation/cyclization chemistryviews.org | Tetrahydro-1,4-benzodiazepin-2-ones chemistryviews.org | Up to 98% ee chemistryviews.org |

Chiral Auxiliary and Resolving Agent Applications

The 1,4-benzodiazepin-2-one framework, the core of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, possesses unique stereochemical properties that are foundational to its application in asymmetric synthesis and chiral separations. Although direct use of this specific compound as a commercial chiral auxiliary or resolving agent is not widely documented, the inherent chirality of the benzodiazepine scaffold is a subject of extensive research. This chirality arises from the non-planar, boat-shaped conformation of the seven-membered diazepine ring, which makes the molecule dissymmetric. researchgate.netgoogle.com Even without a traditional chiral center, these molecules can exist as a racemic mixture of rapidly interconverting conformational enantiomers. researchgate.netgoogle.com

The primary applications in this context revolve around two main strategies: the synthesis of enantiomerically pure benzodiazepines using chiral precursors and the resolution of racemic benzodiazepines using external chiral agents.

Chiral Precursors in Enantioselective Synthesis

A key strategy to obtain enantiomerically pure 1,4-benzodiazepine-2-ones involves using chiral building blocks, which act as auxiliaries to guide the stereochemical outcome of the synthesis. Chiral amino acids are common starting materials for this purpose. researchgate.net For instance, enantiomerically pure amino acids can be reacted with a 2-aminobenzophenone (B122507) to form a chiral amide, which is then cyclized to yield a specific enantiomer of the benzodiazepine. researchgate.net

Another advanced method is the "memory of chirality" (MOC) strategy. vt.edu In this approach, a chiral center is temporarily introduced at the C3 position of the benzodiazepine ring. This chiral center establishes a preferred conformation (chiral memory) in the seven-membered ring. google.com Subsequently, the original chiral center can be removed (e.g., by deprotonation to form an enolate), but the ring's conformational chirality directs the next reaction, such as alkylation, to occur with high stereoselectivity. google.comvt.edu This allows for the synthesis of enantiomerically enriched "quaternary" 1,4-benzodiazepin-2-ones, which have a stereogenic center at the C3 position, without the need for external chiral auxiliaries during the key bond-forming step. vt.edu

Resolution of Racemic Benzodiazepines

For racemic mixtures of chiral benzodiazepines, particularly 3-hydroxy derivatives, resolution is achieved using chiral separation techniques. nih.govscielo.org.mx High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method. nih.govscielo.org.mx The CSP acts as the resolving agent, interacting differently with each enantiomer and allowing for their separation.

The choice of the chiral stationary phase is critical for effective separation. Research has demonstrated the successful resolution of several 3-hydroxy-1,4-benzodiazepin-2-ones using CSPs derived from (S)-N-(3,5-dinitrobenzoyl)phenylalanine. nih.gov Another effective method for the chiral separation of 3-chiral-1,4-benzodiazepines is capillary electrophoresis, using highly sulfated cyclodextrins as chiral selectors. scielo.org.mx

The table below summarizes findings on the chromatographic resolution of various racemic benzodiazepines.

Table 1: Chiral Resolution of 1,4-Benzodiazepin-2-one Derivatives

| Racemic Compound | Chiral Selector / Stationary Phase | Method | Reference |

|---|---|---|---|

| Oxazepam | (S)-N-(3,5-dinitrobenzoyl)phenylalanine | HPLC | nih.gov |

| Lorazepam | (S)-N-(3,5-dinitrobenzoyl)phenylalanine | HPLC | nih.gov |

| Temazepam | (S)-N-(3,5-dinitrobenzoyl)phenylalanine | HPLC | nih.gov |

| Lormetazepam | (S)-N-(3,5-dinitrobenzoyl)phenylalanine | HPLC | nih.gov |

| 7-chloro-1,3-dihydro-1-(1,1-dimethylethyl)-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one | Multiple Chiral Stationary Phases (CSPs) | HPLC | nih.gov |

| Oxazepam, Lorazepam, Temazepam, Lormetazepam | Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | Capillary Electrophoresis | scielo.org.mx |

These methodologies underscore the significance of chirality within the 1,4-benzodiazepine class. While the title compound itself is not typically employed as an external chiral agent, its scaffold is central to a rich field of stereoselective synthesis and separation, driven by its inherent and induced chiral properties.

Molecular Structure and Conformational Analysis of 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

Advanced Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are fundamental in determining the molecular structure of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In solution, ¹H and ¹³C NMR data confirm the presence of the key functional groups and their connectivity. For instance, ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) show a characteristic singlet for the N-methyl group at approximately 3.2 ppm and a multiplet for the aromatic protons between 7.1 and 7.6 ppm. ddtjournal.com The two protons of the methylene (B1212753) group (C3-H₂) appear as a singlet at around 4.4 ppm. ddtjournal.com

¹³C NMR spectroscopy provides further detail on the carbon skeleton. sci-hub.seacs.org The carbonyl carbon (C=O) of the lactam ring gives a signal in the downfield region, while the various aromatic and aliphatic carbons can be precisely assigned. acs.org Studies have utilized both undecoupled and decoupled spectra to analyze long-range ¹³C-¹H splittings, aiding in definitive assignments. sci-hub.se

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent |

| ¹H | N₁-CH₃ | ~3.2 (s) | CDCl₃ |

| ¹H | C₃-H₂ | ~4.4 (s) | CDCl₃ |

| ¹H | Aromatic Protons | 7.1 - 7.6 (m) | CDCl₃ |

| ¹³C | N₁-CH₃ | ~38.4 | CDCl₃ |

| ¹³C | C₃H₂ | ~65.9 | CDCl₃ |

| ¹³C | C=O | ~169.5 | CDCl₃ |

| ¹³C | C=N | ~166.9 | DMSO-d₆ |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. ddtjournal.comacs.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insight into the functional groups present in the molecule by measuring the vibrations of bonds. The IR spectrum of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one shows strong absorption bands characteristic of its structure. rjpbcs.com A prominent peak is observed for the carbonyl (C=O) stretching vibration of the amide group, typically around 1684 cm⁻¹. rjpbcs.com Other significant peaks correspond to C=N stretching, C-Cl stretching, and various vibrations of the aromatic rings. rjpbcs.comrsc.org

Raman spectroscopy offers complementary information, particularly for non-polar bonds. Most carbonyl compounds exhibit bands in the 1900–1550 cm⁻¹ region in both IR and Raman spectra. researchgate.net

Table 2: Key Vibrational Frequencies for 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Amide) | ~1684 | IR |

| C=N Stretch (Imine) | ~1653 | IR |

| Aromatic C=C Stretch | ~1420 | IR |

| C-N Stretch | ~1340 | IR |

| C-Cl Stretch | ~705 | IR |

Data sourced from reference rjpbcs.com.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pathways upon ionization, which helps confirm the structure. Using electron ionization (EI), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 284, with an isotopic peak [M+2]⁺ at m/z 286 due to the presence of the chlorine-37 isotope.

The fragmentation pattern is characteristic of the 1,4-benzodiazepine (B1214927) core. rsc.orgresearchgate.net Common fragmentation pathways include the loss of a hydrogen atom, a chlorine atom, or a carbon monoxide molecule from the parent ion. A significant fragmentation involves the opening of the seven-membered ring with the loss of a -CH₃NCO group, resulting in a fragment ion at m/z 228. rsc.orgresearchgate.net

Table 3: Major Fragment Ions of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one in EI-MS

| Fragment Ion | m/z | Description |

| [M]⁺ | 284/286 | Molecular Ion |

| [M-H]⁺ | 283 | Loss of a hydrogen atom |

| [M-COH]⁺ | 257 | Loss of a formyl radical |

| [M-CH₃NCO]⁺ | 228 | Opening of the diazepine (B8756704) ring |

| [M-COClH]⁺ | 222 | Loss of CO and HCl |

Data compiled from references rsc.orgresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one has been determined to be monoclinic, with the space group P2₁/a. researchgate.net The unit cell dimensions are approximately a = 12.928 Å, b = 13.354 Å, and c = 7.976 Å, with a β angle of 90.01°. researchgate.net

In the crystal lattice, the molecules are packed together primarily through van der Waals forces. cdnsciencepub.com Unlike its demethylated analogue, nordazepam, which can form hydrogen bonds, the N-methyl group in this compound prevents classical N-H···O hydrogen bonding, leading to fundamentally different crystal packing and a lower melting point. researchgate.netupc.edu The absence of strong hydrogen bond donors results in a structure stabilized by weaker intermolecular contacts. cdnsciencepub.comupc.edu

A critical feature of the molecular structure is the conformation of the flexible seven-membered diazepine ring. X-ray diffraction studies show that this ring is not planar and adopts a boat-like conformation. sci-hub.se

In solution, the molecule is not static. The seven-membered ring undergoes rapid inversion at room temperature, leading to an equilibrium between two chiral, enantiomeric conformers (often denoted P and M). researchgate.netresearchgate.net This conformational flexibility is a key characteristic of the 1,4-benzodiazepine class of molecules. researchgate.netnih.gov While X-ray crystallography captures a single conformation present in the solid state, spectroscopic studies in solution reveal the dynamic nature of the ring flip. researchgate.net The energy barrier for this inversion is relatively low. researchgate.net

Bond Lengths, Bond Angles, and Torsional Angles

The precise geometry of the molecule has been determined through X-ray crystallography. researchgate.net The seven-membered heterocyclic ring adopts a boat conformation. researchgate.net The two phenyl rings within the structure are planar, and the obtuse angle between the normals to these planes is 125 degrees. researchgate.net The crystal structure is stabilized by both intramolecular C—H⋯O and intermolecular N—H⋯O hydrogen bonds. researchgate.net

Table 1: Selected Bond Lengths of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

| Bond | Length (Å) |

| C(2)-O(6) | 1.22 |

| N(1)-C(2) | 1.36 |

| N(1)-C(9) | 1.46 |

| C(2)-C(3) | 1.51 |

| N(4)-C(3) | 1.47 |

| N(4)-C(5) | 1.28 |

| C(5)-C(10) | 1.49 |

| C(5)-C(6) | 1.49 |

Data sourced from crystallographic studies.

Table 2: Selected Bond Angles of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

| Angle | Degree (°) |

| N(1)-C(2)-O(6) | 122.5 |

| N(1)-C(2)-C(3) | 117.5 |

| C(2)-C(3)-N(4) | 109.5 |

| C(3)-N(4)-C(5) | 120.3 |

| N(4)-C(5)-C(10) | 120.8 |

| N(4)-C(5)-C(6) | 118.9 |

Data sourced from crystallographic studies.

Table 3: Selected Torsional Angles of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

| Torsional Angle | Degree (°) |

| O(6)-C(2)-N(1)-C(9) | -176.6 |

| C(3)-C(2)-N(1)-C(9) | 3.4 |

| N(1)-C(2)-C(3)-N(4) | -53.6 |

| C(2)-C(3)-N(4)-C(5) | 68.9 |

| C(3)-N(4)-C(5)-C(10) | -173.9 |

| C(3)-N(4)-C(5)-C(6) | 6.1 |

Data sourced from crystallographic studies.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for exploring the structural and electronic properties of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the vibrational frequencies and infrared intensities of the molecule. researchgate.netrsc.org These calculations help in assigning the bands observed in experimental FT-IR spectra. researchgate.net DFT studies, combined with other methods, have indicated the reorientation jumps of the CH3 group and conformational motion of the benzodiazepine (B76468) ring. researchgate.net For the related compound 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one, DFT analysis of its vibrational spectra has also been conducted. researchgate.net

Ab Initio and Semi-Empirical Methods for Conformational Preferences

Both ab initio and semi-empirical methods have been utilized to study the conformational preferences of benzodiazepines. jchr.orguniga.ac.id Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive way to study molecular conformations, although their accuracy depends on the parameterization for the specific molecule. uniga.ac.id Studies on related benzodiazepines have shown that compounds with high and very weak activity can have similar conformations, suggesting that conformational indices alone may not be the sole determinant for receptor recognition. jchr.org For instance, the semi-empirical INDO-FPT method was used to calculate (C,H) coupling constants in diazepam to understand the influence of the nitrogen lone-pair and carbonyl group on its structure. journals.co.za

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. For benzodiazepines, QSAR models have been developed to predict their binding affinity to GABAA receptors. nih.gov One such model, developed from a set of 69 benzodiazepine-based compounds, showed a high correlation (R2 value of 0.90), with influential factors being the positioning of two H-bond acceptors, two aromatic rings, and a hydrophobic group. nih.gov These models are valuable for rapidly predicting the activity of new benzodiazepine derivatives. nih.govresearchgate.netresearchgate.net

Solution-Phase Conformational Dynamics

The conformation of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is not static and can change in solution.

Dynamic NMR Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (NMR) studies have been crucial in understanding the conformational equilibria of diazepam in solution. vt.edu These studies have shown that the bulky N(1)-substituent hinders the ring interconversion at room temperature. journals.co.za This leads to the molecule existing in a preferred conformation in solution, which is believed to coincide with its solid-state structure. journals.co.za The difference in the directly bonded (C,H) coupling constants of the C(3) methylene group observed in 13C NMR spectra is attributed to the specific spatial relationship of the C(3)-H bonds with the C(2)=O group and the N(4)-lone pair. journals.co.za Furthermore, HPLC separation coupled with off-line NMR experiments has been used to study the conformers of diazepam. acs.org

Molecular Dynamics (MD) Simulations in Different Solvation Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of molecules in various environments. For 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, commonly known as diazepam, MD simulations have been employed to understand its behavior in different solvents, which is crucial for predicting its interactions within biological systems.

Diazepam is known to be soluble in organic solvents like ethanol (B145695) and chloroform, and very slightly soluble in water. wikipedia.org MD simulations can provide insights into how these different solvation environments influence the conformational flexibility of the diazepine ring. Studies have shown that in solution, diazepam exists as a mixture of two rapidly interconverting conformational enantiomers, denoted as (P) and (M) conformers. researchgate.net The energy barrier for this ring inversion has been calculated to be approximately 17.6 kcal/mol. researchgate.net

MD simulations of diazepam, often in the context of its interaction with biological targets like the GABA-A receptor or serum albumins, reveal the dynamic nature of the molecule. researchgate.netmdpi.com For instance, simulations have been used to analyze the stability of diazepam within the binding pockets of these proteins, providing information on key interactions and conformational changes. mdpi.comnsf.gov

A study combining MD simulations with quasielastic neutron spectroscopy investigated the dynamics of the methyl group in both crystalline and amorphous diazepam. rsc.orgrsc.org These simulations were performed over a temperature range of 200–300 K. rsc.org The results from these simulations were in good agreement with experimental data, confirming reorientations of the methyl group and providing insights into the conformational motions of the benzodiazepine ring. rsc.orgnih.gov

The choice of solvent in MD simulations is critical as it can affect the conformational equilibrium and dynamics. While specific comparative studies detailing simulation parameters across a range of solvents for diazepam alone are not extensively published in readily available literature, the principles of solvation effects are well-understood. In a polar protic solvent like water, hydrogen bonding interactions with the carbonyl group and nitrogen atoms of the diazepam molecule would be significant. In a less polar solvent like chloroform, dispersion forces and dipole-dipole interactions would dominate. These differing interactions can influence the relative stability of the (P) and (M) conformers and the rate of their interconversion.

Table 1: Representative MD Simulation Parameters for Diazepam Studies

| Parameter | Value/Description | Reference |

|---|---|---|

| Software | DL_POLY Classic, AMBER | nsf.govrsc.org |

| Force Field | Typically general Amber force field (GAFF) or similar | nsf.gov |

| Temperature | 200-300 K | rsc.org |

| Simulation Time | Nanosecond (ns) scale (e.g., 12 ns, 50 ns, 200 ns) | researchgate.netmdpi.comacs.org |

| Ensemble | NVT (Canonical) | rsc.org |

Chiroptical Spectroscopy (CD, ORD) for Chirality Studies

Although 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (diazepam) lacks a stereogenic center and is therefore achiral, its seven-membered diazepine ring is non-planar and exists as two rapidly interconverting enantiomeric conformers. researchgate.net This conformational chirality makes chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) valuable for studying its stereochemical behavior, particularly when it interacts with chiral environments like proteins.

In an achiral solvent, diazepam exists as a racemic mixture of its (P) and (M) conformers, resulting in no net CD signal. researchgate.netnih.gov However, when diazepam binds to a chiral macromolecule, such as a protein, it can exhibit an induced circular dichroism (ICD) spectrum. researchgate.netnih.gov This induced CD arises from the preferential binding or stabilization of one conformer over the other within the chiral binding site of the protein.

Several studies have utilized CD spectroscopy to investigate the binding of diazepam to serum proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). researchgate.netnih.gov These studies have shown that HSA preferentially binds the (M)-conformer of diazepam. researchgate.net Conversely, AGP shows a preference for the (P)-conformer. researchgate.netnih.gov For diazepam bound to the F1-S genetic variant of AGP, a P/M selectivity ratio of approximately 2 has been estimated. nih.gov

The analysis of ICD spectra provides valuable information about the conformation of the bound ligand. The sign and intensity of the CD bands can be correlated with the specific conformation adopted by the diazepam molecule upon binding. These experimental findings are often complemented by computational methods to predict and interpret the chiroptical properties.

While ORD is another technique for studying chiral molecules, its application in the context of diazepam's conformational chirality is less commonly reported in recent literature compared to CD spectroscopy. However, the principles are similar, where the interaction with a chiral environment would lead to a measurable optical rotation. Ab initio calculations of ORD have been shown to be a reliable method for determining the absolute configuration of flexible molecules. acs.orgresearchgate.net

The combination of chiroptical spectroscopy with other techniques like affinity chromatography and fluorescence spectroscopy has further elucidated the binding of diazepam to plasma proteins. nih.gov These studies highlight the importance of hydrophobic interactions in the binding process. nih.gov

Table 2: Chiroptical Data for Diazepam Binding to Serum Proteins

| Protein | Preferred Conformer | Technique | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | (M)-conformation | Induced Circular Dichroism (ICD) | researchgate.net |

| α1-acid glycoprotein (AGP) | (P)-conformation | Induced Circular Dichroism (ICD) | researchgate.netnih.gov |

| AGP (F1-S variant) | P/M selectivity ratio of ~2 | Induced Circular Dichroism (ICD) | nih.gov |

Theoretical Mechanistic Investigations at the Molecular and Receptor Level

Molecular Docking and Dynamics Simulations of Compound-Receptor Complexes

To visualize and analyze the interaction between diazepam and the GABAA receptor at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. These computational techniques provide insights into the plausible binding poses, affinities, and the dynamic changes that occur upon ligand binding.

Molecular docking studies have proposed several hypotheses for how diazepam orients itself within the binding pocket, with the exact nature of the binding mode being a subject of some debate. nih.gov Three common binding mode (CBM) poses have been suggested for diazepam. nih.gov One favored model, supported by experimental evidence, places the C5-phenyl substituent extending roughly parallel to the plane of the cell membrane. researchgate.netnih.gov In this orientation, the diazepine (B8756704) ring system is positioned to interact with key residues like α1H101. researchgate.net

Docking simulations predict specific interactions that stabilize the complex:

Hydrogen Bonds: The C2-carbonyl oxygen is a key hydrogen bond acceptor, interacting with residues like γ2 Thr142 and α1 Thr206. nih.govresearchgate.net

Aromatic/Hydrophobic Interactions: The C5-phenyl ring is buried within a hydrophobic pocket, interacting with residues such as γ2 Phe77. researchgate.net The chloro-substituted benzene (B151609) ring also engages in lipophilic interactions. nih.gov

MD simulations are then used to assess the stability of these docked poses over time. bohrium.com These simulations show that ligands like diazepam can remain stably bound within the classical binding site in the extracellular domain (ECD). bohrium.com Binding affinity calculations based on these simulations help to rank different binding poses and understand the energetic contributions of individual residues. bohrium.com

| Interaction Type | Diazepam Moiety | Interacting Receptor Residues (Predicted) | Reference |

|---|---|---|---|

| Hydrogen Bond | C2-Carbonyl Oxygen | γ2 Thr142, α1 Thr206 | researchgate.net, nih.gov |

| Hydrogen Bond | N4-Imine Nitrogen | α1 Ser204 | nih.gov |

| Aromatic/Hydrophobic | C5-Phenyl Ring | γ2 Phe77, α1 Tyr209 | nih.gov, researchgate.net |

| Hydrophobic | 7-Chloro Benzene Ring | α1 His101 | researchgate.net |

| Hydrophobic | N1-Methyl Group | α1 Tyr159, α1 Thr206, α1 Tyr209 | researchgate.net |

The binding of diazepam to its allosteric site induces conformational changes throughout the GABAA receptor, which are fundamental to its modulatory action. It is an example of positive allosteric modulation, where binding to one site enhances the function of a different site (the GABA binding site). wikipedia.orgnih.gov

Recent studies suggest that benzodiazepines affect channel gating rather than simply increasing the binding affinity of GABA. nih.govjneurosci.org A proposed mechanism involves diazepam binding stabilizing a "pre-activated" state of the receptor after GABA has already bound. jneurosci.org This model suggests that diazepam potentiates receptor function by increasing the preactivation conformational constant, causing a global rearrangement of the receptor that makes channel opening more likely. jneurosci.org

MD simulations and experimental evidence indicate that diazepam binding has distinct effects on different domains of the receptor:

Extracellular Domain (ECD): While the binding event itself occurs here, the associated structural motions are relatively subtle. mdpi.com The primary effect is the stabilization of the α+/γ− interface. mdpi.com

Transmembrane Domain (TMD): Diazepam binding in the ECD induces significant structural changes in the distant TMD. mdpi.com This results in a global stabilization of the TMD, with tighter packing of the transmembrane helices of adjacent subunits. mdpi.com This structural change is believed to be a key part of the mechanism that enhances the channel's response to GABA.

Evidence also suggests that the two α1 subunits in a single receptor may adopt distinct conformations when diazepam is bound, indicating a complex and asymmetrical conformational change across the pentameric structure. mdpi.comcapes.gov.br

Investigation of Binding Modes and Affinities

Structure-Activity Relationship (SAR) Theories Derived from Analog Studies

Structure-activity relationship (SAR) studies, which involve synthesizing and testing analogs of a lead compound, have been crucial for understanding the molecular requirements for activity at the benzodiazepine (B76468) binding site. researchgate.net For diazepam and related 1,4-benzodiazepines, SAR studies have established a clear set of rules governing their potency and efficacy. blogspot.comquora.com

Key SAR findings for the 1,4-benzodiazepine (B1214927) scaffold include:

Position 7: An optimal electron-withdrawing substituent, such as chlorine (as in diazepam) or a nitro group, is required for high potency. blogspot.com More lipophilic substituents can increase potency and duration of action. blogspot.com

Positions 6, 8, and 9: Substituents at these positions on the A-ring generally decrease the compound's activity.

Ring B (Diazepine Ring): The seven-membered imino lactam ring is essential for activity. quora.com Saturation of the 4,5-double bond reduces potency. quora.com

Position 1: Small alkyl groups, like the methyl group in diazepam, are tolerated and can increase lipophilicity. blogspot.com Larger substituents can decrease activity.

Position 3: Substitution at this position can affect potency and metabolism. Shorter alkyl chains tend to decrease potency, while longer chains can increase it. blogspot.com Introducing a hydroxyl group at this position generally leads to compounds with a shorter duration of action.

Ring C (Phenyl Ring at Position 5): This ring is important for activity. Substitution at the ortho (2') or di-ortho (2', 6') positions with electron-withdrawing groups can increase potency. Para substitution on this ring, however, often leads to a decrease in activity.

These SAR insights have not only helped to explain the activity of diazepam but have also guided the development of other benzodiazepine derivatives with modified pharmacological profiles. blogspot.comresearchgate.net

| Position/Region | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Ring A, Position 7 | Electron-withdrawing group (e.g., -Cl, -NO₂) | Essential for high potency. | blogspot.com, quora.com |

| Ring B, N1 | Small alkyl group (e.g., -CH₃) | Increases lipophilicity; generally maintains or enhances potency. | blogspot.com |

| Ring B, C2 | Carbonyl group | Important for binding, likely as a hydrogen bond acceptor. | blogspot.com |

| Ring B, C3 | Substitution (e.g., -OH, alkyl) | Modulates potency and metabolic profile. | blogspot.com |

| Ring B, N4=C5 | Imine double bond | Essential for activity; removal leads to loss of potency. | quora.com |

| Ring C (Phenyl at C5) | Unsubstituted or ortho-substituted | Important for potency; para-substitution is detrimental. | researchgate.net |

Compound Names

| Common/Trade Name | Full Chemical Name |

|---|---|

| Diazepam | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e] blogspot.comchemisgroup.usdiazepin-2-one |

| Nordazepam | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Flunitrazepam | 7-nitro-1,3-dihydro-1-methyl-5-o-fluorophenyl-2H-1,4-benzodiazepin-2-one |

| Clobazam | This compound1H-1,5-benzodiazepine-2,4(3H,5H)-dione |

| Triazolam | 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-1,2,4-triazolo[4,3-a] blogspot.comchemisgroup.usbenzodiazepine |

| Bretazenil | t-butyl(s)-8-bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c] blogspot.comchemisgroup.usbenzodiazepine-1-carboxylate |

| Zolpidem | N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetamide |

Electronic and Steric Factors Influencing Molecular Interactions

The specific arrangement of atoms and electrons in the 7-Chloro-1-methyl-5-phenyl- structure dictates how it interacts with its biological targets. Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the electronic structure of derivatives containing this scaffold. eurjchem.com These calculations reveal crucial parameters like proton affinity, energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges. eurjchem.comresearchgate.net

Electronic Factors: The chlorine atom at position 7 is a key electronic feature. As an electron-withdrawing group, it influences the charge distribution across the entire molecule. mdpi.com This electronic pull is critical for the molecule's ability to properly orient itself within the binding pocket of the GABA-A receptor. researchgate.net Quantum chemical calculations have shown that the precise electronic properties, including dipole moment and polarizability, are significant for molecular recognition and binding affinity. researchgate.net

Steric Factors: The three-dimensional shape of the molecule is equally important. The 1-methyl group and the 5-phenyl ring are major steric determinants. The non-planar, boat-like conformation of the seven-membered diazepine ring and the rotational freedom of the 5-phenyl group allow the molecule to adopt a specific shape to fit into its receptor binding site. mdpi.com Computational models demonstrate that even minor changes to these groups can profoundly affect how the molecule docks with its target protein, thereby altering its biological efficacy. researchgate.net

A study using DFT and other computational methods analyzed 20 derivatives of 1,4-benzodiazepines to correlate their electronic structure with biological activity. The research found that parameters such as the proton affinity of the N1 nitrogen, total energy, and molecular volume showed a good correlation with the minimum effective dose, underscoring the importance of these fundamental properties. eurjchem.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For compounds based on the 7-Chloro-1-methyl-5-phenyl- scaffold, pharmacophore models have been instrumental in understanding their interaction with the benzodiazepine binding site on the GABA-A receptor. acs.orgacs.org

A widely accepted pharmacophore model for this class of compounds includes several key features:

A hydrogen bond donor site (H1): Essential for anchoring the molecule in the receptor. acs.org

Two lipophilic (hydrophobic) regions (L1, L2): These regions, often corresponding to the 7-chloro-phenyl and 5-phenyl rings, make favorable contact with nonpolar amino acid residues in the binding pocket. acs.org

A second hydrogen bond acceptor/donor site (A2/H2): Provides additional points of interaction. acs.org

A specific region of steric hindrance (S4, S5): Defines the spatial limits of the binding pocket. acs.org

This model, originally developed by Cook and co-workers and later refined, serves as a blueprint for lead optimization. acs.orgacs.org By understanding these required features, medicinal chemists can computationally design new molecules with potentially improved properties, such as higher affinity or greater selectivity for specific GABA-A receptor subtypes. researchgate.netfrontiersin.org For instance, the model can guide the addition of substituents to explore the lipophilic pockets more effectively or to introduce new hydrogen bonding interactions, with the goal of enhancing potency. acs.orgacs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Similarity Indices Analysis (COMSIA), further refine these models by correlating the 3D steric and electrostatic fields of the molecules with their biological activity. meduniwien.ac.at

Enzyme-Substrate Interactions in Theoretical Metabolic Pathways

The duration of a drug's action is determined by how it is metabolized and cleared from the body. For compounds containing the 7-Chloro-1-methyl-5-phenyl- scaffold, the primary metabolic enzymes are the Cytochrome P450 (CYP) family, particularly CYP3A4 and CYP2C19. acs.orgnih.gov

Computational Prediction of Enzyme Binding Pockets

Predicting how a molecule will be metabolized is a key goal of computational toxicology and drug design. Structure-based approaches, such as molecular docking, are used to predict how these compounds fit into the active site of CYP enzymes. mdpi.comacs.orgnih.gov

The active site of a CYP enzyme is a large, flexible cavity containing a heme iron atom, which is the site of oxidation. mdpi.com Docking simulations place the substrate molecule within this pocket and predict the most likely binding orientation. nih.govnsf.gov The proximity of a specific atom on the substrate to the reactive heme iron is a strong indicator of it being a "site of metabolism" (SOM). acs.orgnih.gov

For a compound like Diazepam, which has the 7-Chloro-1-methyl-5-phenyl- core, docking studies predict that the N-methyl group and the C3 position of the diazepine ring are primary sites of oxidation. nih.gov This aligns with experimentally observed metabolites.

In silico docking experiments with human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that regulates the expression of CYP enzymes, have also been performed. These studies show that diazepam and its metabolites can fit within the CAR ligand-binding domain, suggesting a mechanism for feedback regulation of its own metabolism. nih.gov

| Enzyme | Predicted Substrate Orientation | Key Interaction Points |

| CYP3A4 | The diazepine ring or phenyl group orients towards the heme iron. | Hydrophobic interactions within the large, flexible active site. nsf.gov |

| CYP2C19 | The N-demethylation site is positioned near the heme iron. | Specific residues in the narrower active site guide the orientation. acs.org |

| CAR (Receptor) | The molecule fits within the ligand-binding cavity. | Interactions with residues like Ile164, Leu206, and Leu242. nih.gov |

These computational predictions are crucial for understanding potential drug-drug interactions and for designing new molecules with more favorable metabolic profiles. acs.orgnih.gov

Mechanistic Hypotheses for Biotransformation Reactions

The biotransformation of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly known as diazepam, is a complex process primarily occurring in the liver. The metabolism involves several key oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system, leading to the formation of active and inactive metabolites that are subsequently conjugated and excreted. drugbank.comfda.govslideshare.net The main biotransformation pathways are N-demethylation and C3-hydroxylation, with aromatic hydroxylation occurring to a lesser extent. slideshare.netnih.goviarc.fr

The primary enzymes responsible for the metabolism of diazepam are CYP3A4 and CYP2C19. drugbank.comfda.goveugenomic.comnih.gov The involvement of these enzymes introduces significant inter-individual variability in metabolic rates due to genetic polymorphisms, particularly in CYP2C19. nih.govnih.gov Other CYP isoforms, including CYP2B6, CYP2C9, and CYP3A5, also play a role in its metabolism. nih.govpharmgkb.org

The principal metabolic pathways for diazepam result in the formation of N-desmethyldiazepam, temazepam, and oxazepam. oup.com N-desmethyldiazepam is formed through N-demethylation, primarily by CYP2C19 and CYP3A4. drugbank.comfda.gov Temazepam is produced via C3-hydroxylation, a reaction mainly catalyzed by CYP3A4. drugbank.comfda.gov Both of these primary metabolites are pharmacologically active and undergo further biotransformation. N-desmethyldiazepam is subsequently hydroxylated at the C3 position by CYP3A4 to form oxazepam. pharmgkb.org Temazepam can also be converted to oxazepam through N-demethylation. pharmgkb.org Finally, oxazepam and temazepam are conjugated with glucuronic acid before being excreted in the urine. drugbank.compharmgkb.org

N-Demethylation

The N-demethylation of diazepam to its major active metabolite, N-desmethyldiazepam (nordiazepam), is a critical step in its metabolic cascade. fda.govnih.gov This reaction involves the removal of the methyl group from the N1 position of the benzodiazepine ring. The primary catalysts for this reaction are the cytochrome P450 enzymes CYP2C19 and CYP3A4. drugbank.comfda.govnih.gov Studies using human liver microsomes and cDNA-expressed P450 forms have confirmed the significant roles of these two enzymes. drugbank.com While both enzymes contribute, CYP2C19 exhibits a higher affinity for this reaction at lower substrate concentrations. drugbank.com Other isoforms like CYP2B6, CYP2C9, and CYP3A5 have also been shown to demethylate diazepam to a lesser extent. drugbank.com The mechanism is believed to involve the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate which then rearranges, leading to the cleavage of the C-N bond and the release of formaldehyde. libretexts.org

C3-Hydroxylation

Another major biotransformation pathway for diazepam is hydroxylation at the C3 position of the diazepine ring, which yields the active metabolite temazepam. slideshare.netnih.gov This reaction is predominantly mediated by CYP3A4. drugbank.comfda.gov The involvement of CYP3A5 has also been reported. drugbank.com The introduction of a hydroxyl group at this position is a key step that can be followed by glucuronide conjugation for excretion or further metabolism. slideshare.net In vitro studies with human liver microsomes have demonstrated that the formation of temazepam follows a sigmoidal kinetic profile, suggesting complex enzyme kinetics. nih.gov The presence of N-desmethyldiazepam has been observed to enhance the C3-hydroxylation of diazepam, indicating potential allosteric interactions within the active site of the metabolizing enzymes. nih.gov

Aromatic Hydroxylation

Aromatic hydroxylation of the 5-phenyl group of diazepam is a less prominent metabolic pathway compared to N-demethylation and C3-hydroxylation. iarc.frpharmaxchange.info This reaction leads to the formation of hydroxylated metabolites, primarily at the 4'-position of the phenyl ring. nih.gov The mechanism involves the formation of a reactive arene oxide intermediate by cytochrome P450 enzymes. pharmaxchange.info This epoxide can then rearrange to form the arenol (B1447636) product. pharmaxchange.info While this pathway is considered minor for diazepam, the resulting 4'-hydroxy-diazepam metabolite is generally considered inactive. nih.gov The electron-withdrawing nature of the chloro-substituent on the other aromatic ring makes the 5-phenyl ring more susceptible to this oxidative attack. pharmaxchange.info

Table 1: Key Enzymes and Metabolites in the Biotransformation of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one

| Biotransformation Reaction | Primary Enzyme(s) Involved | Resulting Metabolite(s) |

| N-Demethylation | CYP2C19, CYP3A4 drugbank.comfda.gov | N-desmethyldiazepam (Nordiazepam) nih.gov |

| C3-Hydroxylation | CYP3A4 drugbank.comfda.gov | Temazepam nih.gov |

| Aromatic Hydroxylation | Cytochrome P450 enzymes pharmaxchange.info | 4'-hydroxy-diazepam nih.gov |

| Secondary Metabolism (Hydroxylation) | CYP3A4 pharmgkb.org | Oxazepam (from N-desmethyldiazepam) pharmgkb.org |

| Secondary Metabolism (Demethylation) | CYP2C19, CYP3A4 pharmgkb.org | Oxazepam (from Temazepam) pharmgkb.org |

Analytical Research Methodologies for 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

Advanced Chromatographic Techniques in Research Applications

Chromatographic methods are central to the analytical workflow of Diazepam, providing powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and stability of Diazepam. Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for this purpose. rjptonline.org These methods are crucial for routine quality control analysis in both bulk drug and pharmaceutical dosage forms. rjptonline.org

The development and validation of HPLC methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy. rjptonline.orgmjcce.org.mk Key validation parameters include:

Selectivity/Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rjptonline.orgrjptonline.org Chromatograms of blank preparations should not show any interference with the Diazepam peak. rjptonline.org

Sensitivity : This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For Diazepam, reported LOD and LOQ values can be as low as 1.54 µg/mL and 4.68 µg/mL, respectively. ijprs.com Another study reported an LOD of 0.603 µg/ml and an LOQ of 1.827 µg/ml. rjptonline.org A highly sensitive method using tandem mass spectrometry achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL in human plasma. nih.gov

Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity for Diazepam has been established in various concentration ranges, such as 2-12 µg/mL and 10-500 µg/mL. scispace.compharmacophorejournal.com

Precision : The closeness of agreement among a series of measurements. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements. scispace.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with percentage recoveries for Diazepam found to be in the range of 99.83-99.91%. pharmacophorejournal.com

Robustness : The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. rjptonline.org

| Validation Parameter | Typical Finding/Range for Diazepam Analysis | Reference |

|---|---|---|

| Linearity Range | 2-12 µg/mL, 10-500 µg/mL | scispace.compharmacophorejournal.com |

| LOD | 0.02 µg/mL - 1.54 µg/mL | ijprs.comnih.gov |

| LOQ | 0.07 µg/mL - 4.68 µg/mL | ijprs.comnih.gov |

| Accuracy (% Recovery) | 99.83-99.91% | pharmacophorejournal.com |

The choice of stationary and mobile phases is critical for achieving optimal separation.

Stationary Phase : C18 columns are predominantly used as the stationary phase for Diazepam analysis. rjptonline.orgnih.gov For instance, a BDS Hypersil C18 column (250x4.6 mm, 5µm) has been successfully employed. scispace.com

Mobile Phase : The mobile phase composition is optimized to achieve good resolution and symmetrical peak shapes. Common mobile phases are mixtures of a buffer and an organic solvent. Examples include:

A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (40:60 v/v) with the pH adjusted to 3.0. scispace.comajpamc.com

Potassium dihydrogen phosphate buffer (0.05M) with o-phosphoric acid (pH 4.5) and methanol (B129727) (40:60 v/v). rjptonline.org

Methanol, water, and 0.1M sodium acetate (B1210297) (30:50:20 v/v/v) with the pH adjusted to 3.8. nih.gov

An eco-friendly method utilized a mixture of water and ethanol (B145695) (40:60 v/v). mjcce.org.mk

| Stationary Phase | Mobile Phase Composition | Detection Wavelength | Flow Rate | Reference |

|---|---|---|---|---|

| BDS Hypersil C18 (250x4.6 mm, 5µm) | Phosphate buffer:Acetonitrile (40:60 v/v), pH 3.0 | 222 nm | 1.0 mL/min | scispace.comajpamc.com |

| C18 Hypersil BDS (25cm x 0.46 cm) | Potassium dihydrogen phosphate buffer (0.05M):Methanol (40:60 v/v), pH 4.5 | 248 nm | 1 mL/min | rjptonline.org |

| Chromosil C18 (250×4.6 mm, 5μm) | Methanol:Water:0.1M Sodium Acetate (30:50:20 v/v/v), pH 3.8 | 243 nm | 1.0 mL/min | nih.gov |

| Lichrosper® 100 RP-18 (250 mm × 4 mm, 5 µm) | Water:Ethanol (40:60 v/v) | 254 nm | 1.0 mL/min | mjcce.org.mk |

Method Development and Validation Parameters (Selectivity, Sensitivity, Linearity, Precision, Accuracy, Specificity, LOD, LOQ)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile derivatives and impurities of Diazepam. nih.gov It is considered a reference method for the detection of benzodiazepines due to its high sensitivity and specificity. nih.gov Sample preparation for GC-MS analysis can be extensive and may involve derivatization to increase the volatility and thermal stability of the compounds. mdpi.com For instance, silylation is a common derivatization technique used for benzodiazepines. mdpi.com GC-MS methods have been developed for the detection of Diazepam and its major metabolites, Nordazepam and Oxazepam, in various biological matrices. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a promising technique for the analysis of chiral compounds. nih.gov The conformational enantiomers of Diazepam, which interconvert at room temperature, can be separated at low temperatures using HPLC on a chiral stationary phase. researchgate.net SFC, particularly when coupled with tandem mass spectrometry (SFC-MS/MS), offers a rapid and selective method for the analysis of chiral drugs. nih.gov The use of CO2-based mobile phases in SFC makes it a "greener" alternative to traditional HPLC. d-nb.info Chiral separations are important as different enantiomers of a drug can exhibit different pharmacological activities.

Mass Spectrometry for Identification of Theoretical Metabolites and Degradants

Mass spectrometry (MS), especially when coupled with a chromatographic technique like LC or GC, is an indispensable tool for the structural elucidation of unknown compounds, such as metabolites and degradation products. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify Diazepam and its metabolites in various biological samples. researchgate.net The technique provides high sensitivity and specificity, allowing for the detection of low concentrations of analytes. nih.gov For example, an LC-MS/MS method was developed to determine Diazepam and its five major metabolites. nih.gov

Photodegradation studies of Diazepam have led to the identification of several photoproducts, including benzophenones and acridinones, using liquid chromatography-multistage mass spectrometry (LC-MSn). acs.org The identification of these degradants is crucial for understanding the stability of the drug under various environmental conditions. jocpr.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like diazepam. It involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information.

In the analysis of diazepam, liquid chromatography is often coupled with MS/MS (LC-MS/MS). gmi.tiroldiva-portal.org The compound is first ionized, commonly forming a protonated molecule [M+H]⁺ in the positive ion mode. mdpi.com This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. For instance, studies have shown that the fragmentation of diazepam and its metabolites can be systematically analyzed to identify key structural motifs. longdom.orgnih.gov This process allows researchers to confirm the identity of the compound and to elucidate the structures of its metabolites or degradation products. gmi.tirollongdom.org

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Ionization Mode | Method used to generate ions from the analyte. | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule selected for fragmentation. | 285.0789 [M+H]⁺ |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Variable, optimized for specific product ions. |

| Product Ions (m/z) | The mass-to-charge ratios of the fragments produced from the precursor ion. | Characteristic ions for diazepam structure. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Techniques such as liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and Orbitrap-based mass analyzers are frequently employed. longdom.orgthermoscientific.com These instruments can achieve mass accuracies of less than 5 parts per million (ppm), significantly enhancing the confidence in compound identification. longdom.org For example, the accurate mass of the protonated diazepam molecule ([M+H]⁺) has been determined to be 285.0789. thermofisher.com This level of accuracy is crucial in complex matrices where isobaric interferences (other compounds with the same nominal mass) are common. thermoscientific.com HRMS is also vital for identifying unknown metabolites or degradation products by providing their precise elemental formulas. diva-portal.orglongdom.org

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O | thermofisher.com |

| Monoisotopic Mass | 284.0716 Da | Calculated |

| Accurate Mass [M+H]⁺ | 285.0789 Da | thermofisher.com |

| Mass Accuracy | < 5 ppm | longdom.org |

Spectroscopic Quantification Methods in Research Matrices

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and cost-effective method for the quantitative determination of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one in various samples, including pharmaceutical formulations. arcjournals.orgijpsonline.com The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.

The analysis involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). For diazepam, the λmax is typically observed around 231 nm, 245.5 nm, or 266.5 nm, depending on the solvent used. arcjournals.orgijpsonline.com A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations. This relationship, governed by the Beer-Lambert law, is generally linear over a specific concentration range. arcjournals.orgijpsonline.com This method has been validated according to ICH guidelines and has shown good linearity, accuracy, and precision. arcjournals.orgijpsonline.com

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 266.5 nm | Methanol | arcjournals.org |

| Linearity Range | 2-20 µg/mL | Methanol | arcjournals.org |

| Correlation Coefficient (r²) | 0.999 | Methanol | arcjournals.org |

| λmax | 231 nm | Methanol:Distilled Water (1:1) | ijpsonline.comijpsonline.com |

| Linearity Range | 3.096-15.480 µg/mL | Methanol:Distilled Water (1:1) | ijpsonline.comijpsonline.com |

| LOD | 0.159 µg/mL | Methanol:Distilled Water (1:1) | ijpsonline.comijpsonline.com |

| LOQ | 0.482 µg/mL | Methanol:Distilled Water (1:1) | ijpsonline.comijpsonline.com |

Fluorescence Spectroscopy for Detection in Biological Systems (In Vitro)

Fluorescence spectroscopy offers a highly sensitive and selective method for the detection of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, particularly in biological matrices. nih.govnih.gov This technique is based on the principle that the molecule, after absorbing light, emits light at a longer wavelength.

For in vitro studies, this method can be used to investigate interactions with biological macromolecules, such as human serum albumin (HSA). jlu.edu.cn The intrinsic fluorescence of proteins like HSA can be quenched upon binding with diazepam, and this change in fluorescence intensity can be used to determine binding constants and understand the mechanism of interaction. jlu.edu.cn In some applications, the compound is first hydrolyzed to its corresponding benzophenone (B1666685), which is then converted to a highly fluorescent derivative, allowing for detection at very low concentrations. nih.gov Fluorimetric methods have been developed with low detection limits, making them suitable for analysis in biological fluids. nih.govannexpublishers.com

| Parameter | Value | Matrix/Method | Reference |

|---|---|---|---|

| Linearity Range | 0.03-0.34 µg/mL | Methanolic potassium hydroxide | nih.gov |

| Detection Limit | 7.13 ng/mL | Methanolic potassium hydroxide | nih.gov |

| Linearity Range | 0.010-0.125 mg/mL | Hydrolysis in ethanolic/methanolic medium | annexpublishers.com |

| Detection Limit | 0.005 mg/mL | Hydrolysis in ethanolic/methanolic medium | annexpublishers.com |

Electrophoretic Separations for Complex Mixture Analysis

Capillary Electrophoresis (CE) for Compound Resolution

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one in complex mixtures. mdpi.comresearchgate.net CE separates compounds based on their differential migration in an electric field within a narrow capillary. This technique offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. spiedigitallibrary.org